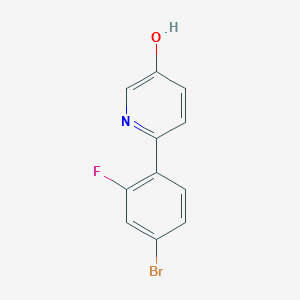

6-(4-Bromo-2-fluorophenyl)-3-pyridinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrFNO |

|---|---|

Molecular Weight |

268.08 g/mol |

IUPAC Name |

6-(4-bromo-2-fluorophenyl)pyridin-3-ol |

InChI |

InChI=1S/C11H7BrFNO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H |

InChI Key |

LWWHXAHRTYWJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC=C(C=C2)O |

Origin of Product |

United States |

The Central Role of Pyridinol Scaffolds

The pyridinol framework, a pyridine (B92270) ring bearing a hydroxyl group, is a cornerstone in the fields of organic and medicinal chemistry. nih.govmdpi.com This structural motif is prevalent in a vast array of biologically active compounds, including numerous pharmaceuticals. mdpi.com The significance of the pyridinol scaffold can be attributed to several key features:

Versatile Chemical Reactivity: The pyridine ring system can be readily functionalized, allowing for the introduction of diverse substituents to modulate its chemical and physical properties. nih.gov

Hydrogen Bonding Capabilities: The hydroxyl group of the pyridinol moiety can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. researchgate.net

Bioisosterism: The pyridine ring is often employed as a bioisostere for a phenyl ring in drug design. This substitution can enhance water solubility and alter the metabolic profile of a compound.

Broad-Spectrum Biological Activities: Pyridine-based structures are associated with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. mdpi.com

These inherent properties make the pyridinol scaffold a privileged structure in the development of new chemical entities with potential therapeutic applications.

The Influence of Halogenated Aryl Moieties

The incorporation of halogen atoms, such as bromine and fluorine, onto an aryl substituent is a widely utilized strategy in modern drug discovery and materials science. These halogenated aryl moieties can profoundly influence the characteristics of a molecule in several ways:

Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within a molecule. This can impact the reactivity of the compound and its ability to engage in specific intermolecular interactions.

Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity ("fat-solubility") of a molecule. This can improve its ability to cross biological membranes and reach its target site.

Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

Halogen Bonding: Under specific circumstances, a halogen atom can act as a Lewis acid and form a non-covalent interaction known as a halogen bond. This type of interaction is increasingly recognized as a significant contributor to the binding affinity of a ligand for its protein target.

The strategic placement of halogens on an aryl ring attached to a pyridinol core can thus be used to fine-tune the pharmacological profile of a compound.

An Overview of 6 4 Bromo 2 Fluorophenyl 3 Pyridinol

Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comadvancechemjournal.com For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and the phenyl rings. This disconnection suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key bond-forming step. nobelprize.orgnih.govresearchgate.netresearchgate.net

This retrosynthetic approach leads to two primary synthons: a 6-substituted-3-pyridinol and a 4-bromo-2-fluorophenyl organometallic reagent. The corresponding synthetic equivalents for these synthons would be a 6-halo-3-pyridinol (e.g., 6-bromo- or 6-chloro-3-pyridinol) and a 4-bromo-2-fluorophenylboronic acid or a similar organometallic species.

Synthesis of the 4-Bromo-2-fluorophenyl Precursor

Strategies for Introducing Bromine and Fluorine on the Phenyl Ring

Several strategies exist for the synthesis of the key intermediate, 4-bromo-2-fluoroaniline.

Electrophilic Bromination of 2-Fluoroaniline (B146934): The direct bromination of 2-fluoroaniline is a common approach. The amino group is a strongly activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. This typically leads to bromination at the position para to the amino group. thieme-connect.com To enhance selectivity and prevent the formation of di- or tri-brominated products, protecting the amino group as an acetanilide (B955) can be employed before bromination.

Sandmeyer Reaction: An alternative route involves the Sandmeyer reaction, which is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov Starting from an appropriately substituted aniline, diazotization followed by treatment with a copper(I) bromide solution yields the desired aryl bromide. nih.gov

| Method | Starting Material | Reagents | Key Features |

| Direct Bromination | 2-Fluoroaniline | Br2, Acetic Acid | Simple, but can lead to polybromination. |

| Catalytic Bromination | 2-Fluoroaniline | Br2, Quaternary ammonium (B1175870) halide catalyst | High yield and selectivity. google.com |

| Sandmeyer Reaction | Substituted Aniline | NaNO2, HBr, CuBr | Versatile for various substitutions. wikipedia.orgorganic-chemistry.org |

Functionalization of the Phenyl Moiety

Once the 4-bromo-2-fluorophenyl core is synthesized, it must be functionalized to an organometallic reagent suitable for cross-coupling reactions.

Formation of a Boronic Acid: A widely used method is the conversion of the aryl halide to a boronic acid. ontosight.ai This is typically achieved by reacting the corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. 4-Bromo-2-fluorophenylboronic acid is a stable, crystalline solid that is highly effective in Suzuki-Miyaura coupling reactions. researchgate.net

Formation of a Grignard Reagent: The formation of a Grignard reagent is another viable option. chegg.com This involves the reaction of the aryl halide with magnesium metal in an ethereal solvent. walisongo.ac.id Due to the higher reactivity of the C-Br bond compared to the C-F bond, the Grignard reagent can be formed selectively at the bromine position. nih.gov

Synthesis of the 3-Pyridinol Core

Established Synthetic Routes to Substituted Pyridinols

Several established methods can be employed for the synthesis of substituted pyridinols.

Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to polysubstituted pyridines through the condensation of an enamine with an ethynyl (B1212043) ketone, followed by a cyclodehydration reaction. wikipedia.orgnih.govjk-sci.comresearchgate.netthieme-connect.com

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction offers a powerful and flexible approach to constructing the pyridine ring. rsc.orgacs.orgnumberanalytics.comresearchgate.netrsc.org This involves the [4+2] cycloaddition of a 1-azadiene with an alkyne, leading to the formation of the substituted pyridine core in a single step. acs.org

| Synthetic Route | Precursors | Reaction Type | Key Advantages |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Condensation, Cyclodehydration | Good for polysubstituted pyridines. wikipedia.orgnih.govjk-sci.com |

| Hetero-Diels-Alder | 1-Azadiene, Alkyne | [4+2] Cycloaddition | High modularity and flexibility. rsc.orgacs.org |

Regioselective Functionalization of the Pyridine Ring

To prepare the 3-pyridinol core for the cross-coupling reaction, regioselective functionalization at the 6-position is necessary. The directing effects of the hydroxyl group on the pyridine ring play a crucial role in determining the position of substitution.

Halogenation of 3-Hydroxypyridine (B118123): Direct halogenation of 3-hydroxypyridine can be achieved using various halogenating agents. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of activated pyridines. researchgate.net

Zincke Imine Intermediates: A more recent approach involves the temporary transformation of pyridines into Zincke imine intermediates. chemrxiv.orgchemrxiv.org This method allows for highly regioselective halogenation at the 3-position of the pyridine ring under mild conditions. chemrxiv.org

Coupling Reactions for the Construction of the C6-Aryl Bond

The formation of the C6-aryl bond in this compound is a pivotal step in its synthesis. This involves creating a carbon-carbon bond between the 6th position of the 3-pyridinol ring and the 1st position of the 4-bromo-2-fluorophenyl ring. Chemists employ several powerful techniques to achieve this transformation efficiently.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, is a cornerstone for constructing C-C bonds between aromatic rings. rhhz.netrsc.org Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental. In the context of synthesizing 6-aryl-3-pyridinol derivatives, the Suzuki-Miyaura coupling is a frequently utilized method. researchgate.net This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a halogenated pyridine, in the presence of a palladium catalyst and a base.

For the synthesis of the target compound, a common approach would involve reacting 6-chloro- or 6-bromo-3-pyridinol with (4-bromo-2-fluorophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Pyridine Substrate | 6-Bromo-3-pyridinol | Provides the pyridinol core |

| Boronic Acid | (4-Bromo-2-fluorophenyl)boronic acid | Provides the aryl moiety |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the catalyst and promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants |

Similarly, the Negishi coupling, which utilizes organozinc reagents, offers another powerful route. nih.gov This method can be particularly effective for substrates where boronic acids are unstable or difficult to prepare. The general process involves the reaction of a halo-pyridinol with a (4-bromo-2-fluorophenyl)zinc halide, catalyzed by a palladium or nickel complex. nih.gov

Direct Arylation Approaches

As an alternative to traditional cross-coupling reactions that require pre-functionalization of one of the coupling partners (e.g., into a boronic acid or organozinc reagent), direct arylation has emerged as a more atom-economical strategy. nih.gov This method involves the direct coupling of an aryl halide with a C-H bond of the heterocycle, catalyzed by a transition metal. researchgate.netnih.gov

For the synthesis of this compound, a direct arylation approach would involve reacting 3-pyridinol with 1,4-dibromo-2-fluorobenzene. The catalyst, often palladium-based, facilitates the activation of the C-H bond at the 6-position of the pyridinol ring for subsequent coupling. nih.govresearchgate.net Pyridine N-oxides are often used as substrates in direct arylation reactions to favor activation at the C2 (and C6) position. nih.govresearchgate.net The N-oxide group can then be removed in a subsequent step to yield the final pyridinol.

Table 2: Key Features of Direct Arylation

| Feature | Description |

|---|---|

| Mechanism | Transition-metal catalyzed C-H bond activation and functionalization. |

| Advantages | Reduces synthetic steps by avoiding the preparation of organometallic reagents. Increases atom economy. |

| Catalysts | Typically palladium or rhodium complexes. nih.gov |

| Challenges | Achieving high regioselectivity can be difficult. Controlling for competing side reactions. |

Post-Synthetic Modifications and Derivatization Strategies

Once the core structure of this compound is assembled, its functional groups offer numerous opportunities for further modification and the generation of analogs. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

Modifications of the 3-Hydroxyl Group

The hydroxyl group at the C3 position of the pyridine ring is a versatile functional handle. acs.orgnih.gov It can undergo a variety of transformations to produce a range of derivatives.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or the Mitsunobu reaction, which allows for the introduction of a wide range of alkyl or aryl groups under mild conditions. acs.orgnih.gov

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can furnish the corresponding esters.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which can then be displaced by various nucleophiles to introduce functionalities like amines, azides, or cyanides.

Functional Group Transformations on the Bromo-fluorophenyl Ring

The bromo-fluorophenyl ring possesses two key sites for modification: the bromine atom and the aromatic C-H bonds.

The bromine atom is an excellent handle for further transition-metal-catalyzed cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can replace the bromine atom with a new aromatic substituent. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, introducing primary or secondary amines where the bromine atom was located.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromo-substituted ring with a terminal alkyne.

Cyanation: The bromo group can be replaced with a nitrile group (–CN) using reagents like copper(I) cyanide.

The fluorine atom and the remaining C-H bonds on the phenyl ring are less reactive but can potentially undergo modification under specific, often harsh, conditions, such as directed ortho-metalation or nucleophilic aromatic substitution (SNAAr), although the latter is less likely at the fluorine position due to electronic effects.

Synthetic Approaches for Analog Generation

Generating a library of analogs of this compound is essential for systematic biological screening. frontiersin.org This is typically achieved through a combination of the strategies mentioned above in either a parallel synthesis or a combinatorial chemistry format.

A common strategy involves:

Core Synthesis: Synthesizing the core this compound structure.

Diversification at the Phenyl Ring: Using the bromo group as a diversification point, a variety of substituents can be introduced via cross-coupling reactions to create a library of compounds with different groups at the 4-position of the phenyl ring.

Diversification at the Pyridinol Ring: The 3-hydroxyl group can be modified through etherification, esterification, or other reactions to introduce another layer of structural diversity.

This systematic approach allows for the efficient generation of a large number of structurally related compounds, which can then be evaluated for their desired properties. frontiersin.org

Influence of the 4-Bromo-2-fluorophenyl Substituent on Biological Activity

Role of Halogen Position and Nature

The presence and positioning of halogen atoms on the phenyl ring can significantly impact the binding affinity of a compound. Halogen bonds, a type of non-covalent interaction involving a halogen atom as an electrophilic species, can contribute to the stability of a ligand-receptor complex. In the case of this compound, the bromine at the 4-position and the fluorine at the 2-position are crucial.

Studies on various kinase inhibitors have demonstrated that halogen substitution can profoundly affect potency. For instance, in a series of 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR), substitution with different halogens at the C3'-anilino position led to significant variations in inhibitory activity. nih.gov Specifically, a bromine substituent at this position resulted in superior potency compared to other halogens or an unsubstituted phenyl ring. nih.gov This highlights the specific and often unpredictable role that the nature and position of a halogen can play.

The 2-fluoro substituent can also play a critical role in the structural stability of drug-enzyme complexes. Crystallographic analyses of kinase-inhibitor complexes have revealed the importance of halogen bonding involving a 2-fluoro-4-iodophenyl moiety with specific residues in the kinase binding site. nih.gov This suggests that the ortho-fluoro group in this compound may similarly engage in crucial interactions within a biological target. The substitution of halogen atoms is a frequently employed strategy in lead optimization to enhance properties such as membrane permeability. nih.gov

The following table summarizes the general effects of halogen substitution on biological activity based on findings from related classes of compounds.

| Halogen | Position | General Influence on Activity |

| Bromine | 4-position (para) | Can increase potency through halogen bonding and favorable hydrophobic interactions. nih.gov |

| Fluorine | 2-position (ortho) | Can contribute to conformational stability and participate in key halogen bonding interactions. nih.gov |

Steric and Electronic Effects of the Substituted Phenyl Ring

Electron-withdrawing substituents on a phenyl ring can modulate the electronic properties of the entire molecule, influencing its binding characteristics. Both bromine and fluorine are electron-withdrawing groups, and their combined effect in this compound likely plays a significant role in its activity. The steric bulk of the bromine atom at the 4-position can also be a determining factor, potentially occupying a hydrophobic pocket within the target protein. Quantitative descriptions of the steric and electronic properties of heteroaryl substituents are essential for establishing robust structure-activity relationships. nih.gov

Contribution of the 3-Pyridinol Core to Molecular Recognition

The 3-pyridinol core serves as a critical scaffold for orienting the 4-bromo-2-fluorophenyl substituent and provides key interaction points for binding to a biological target. The tautomeric nature of the 3-hydroxyl group and the roles of the pyridine nitrogen and hydroxyl group are central to its function.

Impact of Pyridinol Tautomeric Forms on Activity

3-Hydroxypyridine exists in equilibrium between its enol (hydroxypyridine) and keto (pyridinone) tautomeric forms. The predominant tautomer can be influenced by the solvent environment and the specific substitution pattern on the ring. The tautomeric state of a heterocyclic core can have a profound impact on its biological activity, as the different forms present distinct hydrogen bonding patterns and electronic distributions.

For example, in a series of pyridinylimidazole-based GSK3β inhibitors, the tautomeric state of the 2-methylimidazole (B133640) core was found to be crucial for compound activity. nih.govnih.gov The preferred tautomer was able to stabilize the binding conformation through interactions with a water network in the active site. nih.govnih.gov This highlights the importance of considering tautomerism when designing and interpreting the SAR of molecules containing a 3-pyridinol moiety. The specific tautomeric form of this compound that is active at its biological target would dictate the precise nature of its interactions.

Importance of the Pyridine Nitrogen and Hydroxyl Group

The pyridine nitrogen and the 3-hydroxyl group are key pharmacophoric features of the 3-pyridinol core, capable of forming crucial hydrogen bonds with a target protein. In many kinase inhibitors, a heterocyclic nitrogen atom is responsible for a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. mdpi.com This interaction is often a primary anchor for the inhibitor.

Similarly, the 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within a binding pocket. The relative positioning of the nitrogen and hydroxyl groups in the 3-pyridinol scaffold is therefore critical for establishing the specific hydrogen bonding network required for high-affinity binding. In the design of novel protein kinase C-targeted agonists, a pyridine core was chosen to present hydroxyl and carbonyl groups in the correct relative positions to mimic the natural agonist. nih.gov

Mechanistic Investigations of Biological Activities Preclinical Focus

In Vitro Assessment of Biological Targets

Enzyme Inhibition Studies

No published studies were identified that investigated the inhibitory effects of 6-(4-Bromo-2-fluorophenyl)-3-pyridinol on specific enzymes. Consequently, data regarding its potency (e.g., IC₅₀ values), mechanism of inhibition (e.g., competitive, non-competitive), or selectivity for particular enzyme targets are not available.

Receptor Modulation Studies

There is no available research detailing the interaction of this compound with any biological receptors. Information on its binding affinity (e.g., Kᵢ or Kd values), functional activity (e.g., agonist, antagonist, or allosteric modulator), or receptor subtype selectivity is currently absent from the scientific record.

Anti-infective Activity Evaluation

No screening data or mechanistic studies have been published concerning the anti-infective properties of this compound. As a result, there is no information on its activity against bacteria, fungi, viruses, or parasites, and key metrics such as Minimum Inhibitory Concentration (MIC) values have not been reported.

Cellular Pathway Analysis (In Vitro)

Investigations of Cell Cycle Modulation

Scientific literature lacks any reports on the effects of this compound on the cell cycle of any cell line. There is no data to suggest whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2, or M) or modulate the expression or activity of key cell cycle regulatory proteins such as cyclins or cyclin-dependent kinases (CDKs).

Apoptosis Induction Mechanisms

There are no available studies that have explored the potential for this compound to induce apoptosis or programmed cell death. Consequently, there is no information regarding its ability to activate caspases, alter the expression of pro- or anti-apoptotic proteins (e.g., of the Bcl-2 family), or affect mitochondrial membrane potential in any cellular model.

Molecular Mechanism of Action at Target Level

No publicly available data.

Binding Affinity and Specificity Profiling

No publicly available data.

Allosteric Modulation Studies

No publicly available data.

Preclinical Pharmacological Studies

In Vitro Pharmacokinetic (PK) Assessments

No specific data from in vitro pharmacokinetic assessments for 6-(4-Bromo-2-fluorophenyl)-3-pyridinol were found in the searched resources.

Metabolic Stability Profiling

Information regarding the metabolic stability of this compound in liver microsomes or other in vitro systems is not available in the public literature.

Plasma Protein Binding

The extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) has not been publicly reported.

Permeability Studies

Data from in vitro permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, for this compound are not available.

In Vivo Pharmacokinetic (PK) Properties (Non-Human Models)

No specific data from in vivo pharmacokinetic studies in non-human models for this compound were found.

Systemic Exposure and Oral Bioavailability

There is no publicly available information on the systemic exposure (e.g., AUC, Cmax) or oral bioavailability of this compound in any animal models.

Blood-Brain Barrier Penetration

The ability of this compound to cross the blood-brain barrier has not been documented in the available literature.

Preclinical Research on this compound Remains Undisclosed

Comprehensive searches for preclinical data on the chemical compound this compound have found no publicly available scientific literature detailing its tissue distribution or its efficacy in animal models of disease.

Despite significant interest in the preclinical development of novel therapeutic agents, information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, specifically its distribution in various tissues, is not present in accessible research databases or scientific publications.

Similarly, there is a lack of published in vivo proof-of-concept studies for this compound. Such studies are critical in the drug development pipeline as they provide the initial evidence of a compound's potential therapeutic effect in a living organism, using established animal models that mimic human diseases. The absence of this data means that the potential therapeutic areas for which this compound might be effective have not been publicly delineated.

Consequently, it is not possible to provide an analysis of its preclinical pharmacology and efficacy as requested. The sections on tissue distribution and in vivo proof-of-concept studies remain unwritten due to the unavailability of foundational data in the public domain. Further disclosure from entities researching this compound is required for any scientific summary to be compiled.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in density functional theory (DFT), are pivotal in elucidating the intrinsic properties of 6-(4-Bromo-2-fluorophenyl)-3-pyridinol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the optimized molecular structure of a compound in the gas phase can be calculated. These calculations provide valuable data on geometric parameters, which can be compared with experimental results if available. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For instance, in a study of a different brominated heterocyclic compound, the HOMO-LUMO energy gap was calculated to be 1.6731 eV, indicating its potential for electronic transitions. nih.gov Such calculations for this compound would similarly illuminate its electronic behavior and reactivity profile.

Furthermore, DFT allows for the simulation of various molecular surfaces, such as the molecular electrostatic potential (MEP), which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties from DFT (Note: The following data is illustrative of typical DFT outputs and not specific experimental values for this compound, as direct literature is unavailable.)

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

The 3-pyridinol moiety of this compound allows for the existence of tautomeric forms, primarily the enol (hydroxypyridine) and keto (pyridinone) forms. The equilibrium between these tautomers is crucial as it can significantly influence the compound's chemical and biological properties. While 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) predominantly exist as the pyridone tautomers, 3-hydroxypyridine (B118123) can exist in equilibrium between its neutral and zwitterionic forms. researchgate.net

Computational methods, often in conjunction with experimental techniques like UV-visible spectroscopy, are employed to analyze this tautomeric equilibrium. researchgate.net Theoretical calculations can determine the relative energies of the different tautomers in various environments (gas phase or in solution), thereby predicting the predominant form. For related hydroxypyridine systems, computational studies have been instrumental in understanding the factors that govern the position of the tautomeric equilibrium. researchgate.netacs.org

The three-dimensional structure of this compound is not rigid, owing to the rotational freedom around the single bond connecting the phenyl and pyridinol rings. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the molecule. This is particularly important as the biological activity of a molecule can be highly dependent on its conformation. nih.gov

The conformation of the molecule is determined by the torsion angle between the two aromatic rings. X-ray diffraction studies on similar bi-aryl compounds have revealed the dihedral angles between ring systems in the solid state. For example, in one brominated imidazopyridine derivative, the dihedral angle with a chlorophenyl group was found to be 29.32 (8)°. researchgate.net In another case, the phenyl and imidazolopyridine moieties were nearly coplanar. nih.gov Computational methods can be used to calculate the potential energy surface as a function of this torsion angle, allowing for the identification of energy minima corresponding to stable conformers. rsc.orgrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a receptor protein. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. The results of these simulations can provide a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

For instance, in docking studies of other heterocyclic compounds with protein targets, specific interactions like hydrogen bonding with key amino acid residues and hydrophobic interactions have been identified as crucial for binding. mdpi.commdpi.com Similar analyses for this compound would involve docking it into the active site of a relevant protein target to elucidate its potential mechanism of action.

Based on the ligand-protein interaction profiling, a predicted binding mode can be established. This model provides a three-dimensional representation of how the ligand is positioned within the protein's binding pocket. The binding mode helps in understanding the structure-activity relationship and can guide the design of more potent and selective analogs. dergipark.org.tr

Molecular dynamics simulations can further refine these binding mode predictions by simulating the dynamic behavior of the ligand-protein complex over time. This can confirm the stability of the predicted binding mode and reveal any conformational changes in the protein or ligand upon binding. nih.gov

Structure-Based Design Initiatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. While specific SBDD initiatives exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this approach can be hypothetically applied to understand its potential interactions and guide the design of derivatives.

The foundational step in any SBDD project is the determination of the target's 3D structure, usually through experimental techniques like X-ray crystallography or NMR spectroscopy. Once a high-resolution structure is obtained, computational methods such as molecular docking can be employed to predict the binding mode and affinity of a ligand, such as this compound, within the target's active site.

Molecular docking simulations would predict how the distinct chemical features of this compound contribute to its binding. For instance, the pyridinol ring could form crucial hydrogen bonds with amino acid residues in the binding pocket. The 4-bromo-2-fluorophenyl moiety could engage in hydrophobic and halogen bonding interactions, which are increasingly recognized for their importance in ligand-protein recognition. The fluorine atom, with its high electronegativity, can alter the electronic properties of the phenyl ring and potentially form specific interactions with the target.

The insights gleaned from such docking studies would be instrumental in guiding the synthetic modification of the parent compound. For example, if the bromine atom is found to occupy a sterically constrained pocket, replacing it with a smaller halogen or a different functional group might be explored. Conversely, if there is an unoccupied hydrophobic pocket adjacent to the bromophenyl ring, extending the molecule with an appropriate lipophilic group could enhance binding affinity. The hydroxyl group on the pyridinol ring is a key site for potential hydrogen bonding, and its position and acidity are critical for target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of compounds related to this compound would begin with the compilation of a dataset of molecules with experimentally determined biological activities against a specific target. For each compound in this dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests, are then used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for analogs of this compound might take the following form:

Biological Activity (e.g., pIC50) = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + cn * (Descriptor n)

Where c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis.

The quality of a QSAR model is assessed by several statistical parameters, as outlined in the table below:

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.5 |

A well-validated QSAR model can then be used to virtually screen a library of yet-to-be-synthesized compounds, allowing researchers to prioritize candidates with the highest predicted potency.

Identification of Key Molecular Descriptors

A significant outcome of QSAR modeling is the identification of the key molecular descriptors that have the most substantial impact on the biological activity of the compounds under investigation. These descriptors provide valuable insights into the physicochemical properties that are crucial for a molecule's interaction with its biological target.

For a series of analogs of this compound, the identified key descriptors might include:

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic and polar interactions with the target. |

| Steric/Topological | Molecular Weight, Shape Indices (e.g., Kappa Shape Indices) | Relates to the size and shape complementarity of the ligand with the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

For instance, a positive coefficient for a descriptor like LogP in the QSAR equation would suggest that increasing the lipophilicity of the molecule could lead to enhanced biological activity, likely due to improved hydrophobic interactions with the target or better membrane permeability. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance within the binding pocket. The identification of these key descriptors provides a rational basis for the design of new, more potent analogs of this compound.

Patent Landscape and Academic Research Trends

Analysis of Patent Applications Featuring Halogenated Pyridinol or Related Scaffolds

The patent landscape for halogenated pyridinol scaffolds, particularly those bearing a biaryl structure, is characterized by a concentrated effort from a few key pharmaceutical entities. While specific patents exclusively claiming "6-(4-Bromo-2-fluorophenyl)-3-pyridinol" are not prolific, numerous patents protect broader Markush structures that encompass this and similar molecules. These applications highlight the perceived value of the halogenated phenyl-pyridinol core in developing novel therapeutics.

Analysis of these patents reveals a primary focus on the development of kinase inhibitors for the treatment of cancer. The pyridine (B92270) or pyridinone core is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The specific substitution pattern, including the bromo and fluoro moieties on the phenyl ring, is often designed to enhance potency, selectivity, and pharmacokinetic properties.

| Patent/Application Number | Assignee/Applicant | General Structural Class | Therapeutic Area | Key Kinase Targets (if specified) |

| WO2009094417A1 | Unspecified | 4-Pyridinone compounds | Cancer | Met, VEGFR |

| Various | Unspecified | Pyridine-based compounds | Cancer, various | Tubulin, Androgen Receptor, Kinases |

This table is illustrative and based on the analysis of publicly available patent documents. The scope of claims in individual patents can be broader than the examples provided.

Identification of Research Gaps and Opportunities from Patent Literature

A thorough review of the existing patent literature uncovers several research gaps and potential opportunities for future exploration:

Expansion Beyond Oncology: The vast majority of patent applications for halogenated biaryl pyridinols are directed towards cancer therapeutics. There is a significant opportunity to explore the potential of this scaffold in other therapeutic areas where kinase modulation is relevant, such as inflammatory diseases, autoimmune disorders, and neurodegenerative conditions.

Exploration of Underexplored Kinome Space: While certain kinases like Met and VEGFR are frequently cited, a large portion of the human kinome remains relatively unexplored with this particular chemical scaffold. Systematic screening against a broader panel of kinases could unveil novel and potent inhibitors for targets with high unmet medical needs.

Structure-Activity Relationship (SAR) Studies on Halogenation Patterns: The current patent literature often includes a range of halogen substitutions. However, a systematic exploration of the impact of different halogen atoms (F, Cl, Br, I) at various positions on both the phenyl and pyridinol rings on target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is not always detailed. Such studies could lead to the development of "best-in-class" molecules.

Development of Allosteric Inhibitors: The prevalent mechanism of action described in patents is competitive ATP inhibition. A significant opportunity lies in the design and discovery of allosteric inhibitors based on the halogenated pyridinol scaffold. Allosteric modulators can offer higher selectivity and a different pharmacological profile compared to traditional kinase inhibitors.

Emerging Synthetic Methodologies and Chemical Transformations in Related Patent Disclosures

The synthesis of this compound and its analogs, as gleaned from patent disclosures and the broader chemical literature, predominantly relies on modern cross-coupling reactions. These methods offer efficient and modular routes to construct the key biaryl linkage.

A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This typically entails the coupling of a pyridinol derivative, often protected and functionalized with a boronic acid or boronate ester, with a halogenated phenyl partner.

Illustrative Synthetic Approach:

Trends in Target Identification and Mechanism of Action Studies within Related Patents

The primary trend in target identification for compounds related to this compound is the inhibition of protein kinases that play a crucial role in cancer cell proliferation, survival, and angiogenesis.

Key Target Families and Mechanisms:

Receptor Tyrosine Kinases (RTKs): A significant number of patents target RTKs such as MET (Mesenchymal-Epithelial Transition factor) and VEGFR (Vascular Endothelial Growth Factor Receptor). google.com Overactivation of these kinases is a known driver in various cancers. The mechanism of action for these compounds is typically the competitive inhibition of ATP binding, thereby blocking the downstream signaling pathways that promote tumor growth and the formation of new blood vessels.

Non-Receptor Tyrosine Kinases: While less frequently detailed, there is an emerging interest in targeting non-receptor tyrosine kinases involved in cancer signaling.

Cell Cycle Regulation and Apoptosis Induction: Beyond direct kinase inhibition, some studies on related pyridine derivatives have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis (programmed cell death). This is often a consequence of inhibiting key signaling pathways, leading to the upregulation of tumor suppressor proteins like p53 and the activation of apoptotic pathways involving proteins such as JNK (c-Jun N-terminal kinase).

The trend is moving towards the development of more selective kinase inhibitors to minimize off-target effects and improve the therapeutic index. Furthermore, there is a growing emphasis on developing compounds that can overcome resistance mechanisms that emerge with existing targeted therapies.

Future Research Directions and Translational Potential Preclinical

Exploration of Novel Biological Targets for 6-(4-Bromo-2-fluorophenyl)-3-pyridinol and Analogs

The therapeutic potential of a compound is intrinsically linked to its molecular targets. While the specific biological activities of this compound are still under extensive investigation, the broader class of pyridine-containing heterocycles is known to interact with a wide array of biological targets. Future research will focus on a systematic screening of this compound and its rationally designed analogs to uncover novel mechanisms of action and therapeutic applications.

Research into compounds with similar structural motifs, such as other substituted pyridines and fused pyrrolopyridine systems, has revealed activities against enzymes and receptors implicated in various diseases. ontosight.ainih.gov For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown potential in inhibiting HIV-1 replication and reducing blood glucose levels, suggesting interactions with viral enzymes or cellular glucose transporters. nih.gov Furthermore, the pyridine (B92270) scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy by targeting key signaling pathways that drive cell proliferation and survival. ontosight.ainih.govcuni.cz The structural similarity of this compound to known kinase inhibitors warrants a comprehensive investigation into its potential to modulate kinase activity.

The exploration strategy will involve high-throughput screening against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Analogs will be synthesized to probe structure-activity relationships (SAR), aiming to identify derivatives with high potency and selectivity for specific targets. In silico approaches, such as molecular docking and virtual screening, can accelerate this process by predicting potential binding interactions and prioritizing compounds for experimental validation. frontiersin.org

| Potential Target Class | Rationale Based on Analogous Scaffolds | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases (e.g., EGFR, VEGFR, Src) | The pyridine core is a well-established "privileged structure" in numerous approved kinase inhibitors. nih.govcuni.cz | Oncology, Inflammatory Diseases |

| Viral Enzymes (e.g., HIV-1 Integrase) | Pyrrolopyridine derivatives have demonstrated anti-HIV-1 activity. nih.gov | Infectious Diseases (Antiviral) |

| Metabolic Enzymes | Certain pyrrolo[3,4-c]pyridine derivatives affect blood glucose levels, suggesting interaction with metabolic pathways. nih.gov | Metabolic Disorders (e.g., Diabetes) |

| Ion Channels | Substituted pyridines are known modulators of various ion channels. ontosight.ai | Neurological Disorders, Cardiovascular Diseases |

Development of Advanced Synthetic Strategies for Complex Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic strategies is paramount. These methods must allow for the creation of a diverse library of complex derivatives with varied substitution patterns, enabling a thorough investigation of structure-activity relationships. Modern organic synthesis offers a powerful toolkit to achieve this goal, moving beyond classical methods towards more innovative and sustainable approaches. nih.govnumberanalytics.com

Advanced synthetic strategies applicable to the synthesis of complex pyridinol derivatives include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Buchwald-Hartwig amination are indispensable for introducing a wide range of substituents onto the pyridine and phenyl rings. numberanalytics.com These reactions offer high functional group tolerance and regioselectivity.

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single synthetic operation. ijarst.in This approach increases efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures from simple precursors.

Photoredox Catalysis: Utilizing visible light to initiate chemical transformations, photoredox catalysis provides access to unique reaction pathways under mild conditions. nih.gov This can be particularly useful for late-stage functionalization of the pyridinol scaffold.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot reaction to form a complex product that incorporates substantial parts of all reactants. nih.gov This strategy is highly efficient for generating molecular diversity.

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

These advanced methods will facilitate the synthesis of derivatives where substituents on both the phenyl and pyridinol rings are systematically varied. This will allow for the fine-tuning of electronic properties, steric hindrance, and hydrogen bonding capabilities to optimize biological activity and pharmacokinetic properties.

| Synthetic Strategy | Description | Advantages for Derivative Synthesis |

|---|---|---|

| Cascade Reactions | Multiple bond-forming steps occur in a single pot without isolating intermediates. ijarst.in | High atom economy, reduced waste, rapid access to complex structures. |

| Photoredox Catalysis | Uses light to drive chemical reactions via radical-mediated processes. ijarst.in | Mild reaction conditions, novel reactivity, good for late-stage functionalization. |

| Metal-Catalyzed Reactions | Employs transition metals (e.g., Palladium, Copper) to facilitate bond formation. numberanalytics.com | High efficiency, broad substrate scope, excellent regioselectivity. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. nih.gov | High efficiency, molecular diversity, convergent synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.orgijirt.org For a scaffold like this compound, AI/ML can be applied at multiple stages, from initial hit identification to lead optimization.

Key applications include:

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict various properties of novel derivatives, including biological activity (e.g., kinase inhibition), physicochemical properties (e.g., solubility, lipophilicity), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds against a specific biological target, identifying potential hits much faster than experimental high-throughput screening. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mednexus.org By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high affinity for a target kinase, good oral bioavailability), these algorithms can propose novel derivatives for synthesis.

Data Analysis: AI can analyze complex datasets from high-throughput screening and SAR studies to identify subtle patterns and relationships that may not be apparent to human researchers, thereby guiding the optimization process. premierscience.com

By leveraging these computational tools, the development of analogs of this compound can be significantly accelerated, focusing resources on the most promising candidates. nih.gov

| AI/ML Application | Function in Drug Discovery | Impact on this compound Research |

|---|---|---|

| Target Identification | Analyzes biological data to identify and validate novel drug targets. ijirt.org | Suggests potential biological targets for the compound and its analogs. |

| Virtual High-Throughput Screening | Screens large compound libraries computationally to identify potential hits. premierscience.com | Rapidly identifies promising derivatives for synthesis and testing. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of molecules. nih.gov | Prioritizes compounds with favorable drug-like properties early in the process. |

| De Novo Design | Generates novel molecular structures with optimized properties. mednexus.org | Designs new, patentable analogs with potentially superior efficacy and safety. |

Design of Targeted Delivery Systems (Preclinical Concepts)

Even highly potent and selective compounds can fail in development due to poor pharmacological properties, such as low solubility, rapid metabolism, or off-target toxicity. nih.gov Targeted drug delivery systems (DDS) offer a strategy to overcome these limitations by ensuring that the therapeutic agent reaches its intended site of action at a sufficient concentration while minimizing exposure to healthy tissues. jocpr.comfastercapital.com For small molecule inhibitors like this compound, nanotechnology-based carriers are a particularly promising approach. umcutrecht.nlmdpi.com

Preclinical concepts for targeted delivery include:

Passive Targeting: This strategy leverages the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov Liposomes and polymeric nanoparticles are commonly used for this purpose. fastercapital.com

Active Targeting: Nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.govnih.gov This enhances the specificity and cellular uptake of the drug.

Stimuli-Responsive Systems: "Smart" delivery systems can be designed to release their drug payload in response to specific stimuli in the microenvironment of the diseased tissue, such as changes in pH, temperature, or the presence of certain enzymes. jocpr.com

These delivery systems can encapsulate the pyridinol compound, improving its solubility and stability, altering its biodistribution, and enabling controlled release, thereby enhancing its therapeutic index. nih.govjuniperpublishers.com

| Nanocarrier Type | Description | Potential Advantages for Delivery |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. nih.govijpsjournal.com | Biocompatible, can reduce toxicity, versatile for various drug types. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers where the drug is dissolved, entrapped, or encapsulated. nih.gov | Controlled release, improved stability, can be functionalized for active targeting. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. nih.gov | Precise control over size and surface chemistry, high drug loading capacity. |

| Metallic Nanoparticles (e.g., Gold) | Inorganic nanoparticles that can be used for drug delivery and imaging. nih.gov | Easy to synthesize and functionalize, potential for theranostic applications. |

Potential for Combination Research in Preclinical Settings

Complex diseases like cancer are often driven by multiple redundant signaling pathways, which can lead to the development of resistance to single-agent therapies. nih.gov Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern oncology and is increasingly being explored for other diseases. nih.gov Preclinical research into combination strategies involving this compound or its analogs could significantly enhance their translational potential.

Assuming the compound is identified as a kinase inhibitor, potential combination strategies to be explored in preclinical models (e.g., cancer cell lines and animal tumor models) could include:

Combination with Chemotherapy: Combining a targeted agent with traditional cytotoxic chemotherapy can lead to synergistic cell killing and may overcome resistance.

Combination with Other Targeted Agents: Targeting two different nodes in a critical signaling pathway (vertical inhibition) or targeting two separate pathways (horizontal inhibition) can produce a more durable response and prevent the emergence of resistance. nih.gov For example, combining an inhibitor of the RAS–RAF–MEK–ERK pathway with an inhibitor of the PI3K/Akt pathway is a common strategy. nih.gov

Combination with Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors. nih.gov Targeted agents can potentially increase the immunogenicity of tumors, making them more susceptible to immune-mediated destruction. jocpr.com

Preclinical studies would be designed to assess synergy, elucidate mechanisms of combined action, and identify optimal scheduling. These investigations are crucial for providing the rationale for advancing promising combinations into clinical trials.

| Combination Strategy | Rationale | Example Preclinical Approach |

|---|---|---|

| With Cytotoxic Chemotherapy | Achieve synergistic anti-tumor effects and overcome intrinsic or acquired resistance. | Combine with a standard-of-care agent like paclitaxel (B517696) in xenograft models. |

| With Another Kinase Inhibitor | Block compensatory signaling pathways that are activated upon inhibition of the primary target. nih.gov | Co-administer with an inhibitor of a parallel pathway (e.g., PI3K/Akt inhibitor). |

| With Immune Checkpoint Inhibitors | Enhance anti-tumor immune responses by modulating the tumor microenvironment. nih.govnih.gov | Combine with an anti-PD-1 or anti-CTLA-4 antibody in syngeneic mouse models. |

| With Anti-Angiogenic Agents | Simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth. cuni.cz | Combine with a VEGFR inhibitor to assess effects on tumor growth and vascularity. |

Q & A

Q. What methodologies are employed to analyze the compound’s potential as a kinase inhibitor scaffold, considering its structural features?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). The bromo-fluorophenyl group may occupy hydrophobic pockets, while pyridinol OH forms H-bonds with catalytic lysine. Validate via enzymatic assays (IC₅₀ determination) and SAR studies on halogen-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.